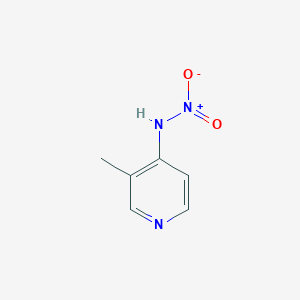![molecular formula C18H15N5 B184782 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile CAS No. 63827-46-3](/img/structure/B184782.png)
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile, also known as DPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloquinoline quinone (PQQ) family, which has been shown to have a variety of biological and physiological effects. In
作用機序
The mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, but it is thought to involve the activation of certain enzymes that are involved in cellular processes. Specifically, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to activate the enzyme pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This activation may help to improve cellular metabolism and energy production.
生化学的および生理学的効果
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of biochemical and physiological effects. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the activity of certain enzymes that are involved in cellular metabolism. Finally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments is its potential to improve cellular metabolism and energy production. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, there are also limitations to using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments. For example, the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile and its effects on cellular processes. Finally, there is potential for 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile to be used in the treatment of neurological disorders, and further research is needed to explore this potential application.
合成法
The synthesis method of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile involves several steps, including the condensation of 2-cyanoacetamide with 2,3,3-trimethylindolenine, followed by the coupling of the resulting intermediate with malononitrile. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of effects on cellular processes. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
63827-46-3 |
|---|---|
製品名 |
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC名 |
2-(3-cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-18(2)13-6-4-5-7-14(13)23(3)16-12(10-21)15(22-17(16)18)11(8-19)9-20/h4-7,17,22H,1-3H3 |
InChIキー |
URMLGWWWKYBVDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
正規SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
その他のCAS番号 |
63827-46-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



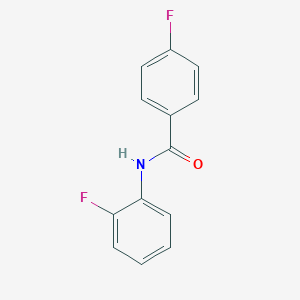
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
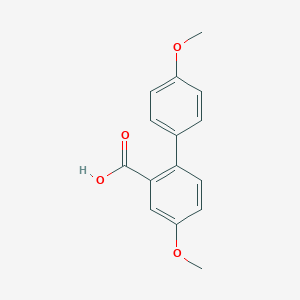
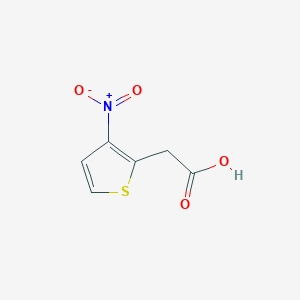
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
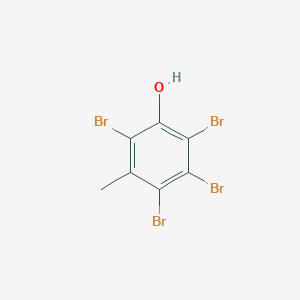
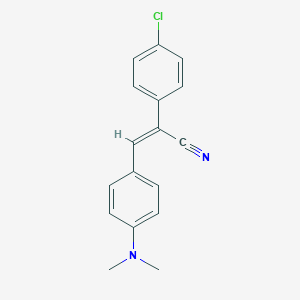
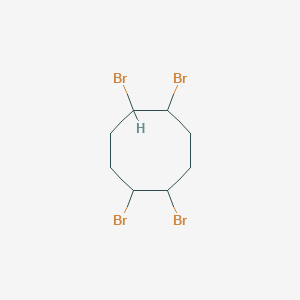
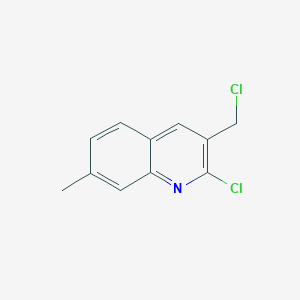
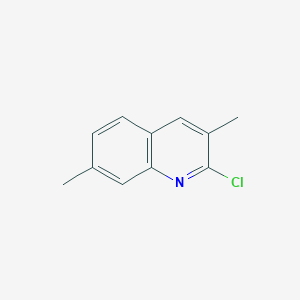
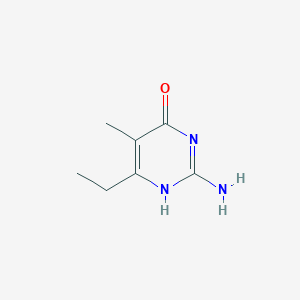

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
